Anticancer agent 193

Colorectal Cancer Cytotoxicity Ferritinophagy

Ferritinophagy research requires precise tool compounds to dissect NCOA4-mediated iron release versus direct GPX4 inhibition. Anticancer agent 193 (D3-3) is a characterized ferritinophagy inducer derived from sinomenine, validated in HCT-116 colorectal cancer models. - Time-dependent cytotoxicity with IC50 decreasing from 15.06 μM at 12 h to 5.87 μM at 48 h, enabling kinetic ferroptosis studies. - Dual induction of LC3B-II and FTH1, confirming ferritinophagy pathway engagement. - Suitable for in vivo proof-of-concept at 30-60 mg/kg i.p. in xenograft models.

Molecular Formula C34H47ClN2O6
Molecular Weight 615.2 g/mol
Cat. No. B12379611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 193
Molecular FormulaC34H47ClN2O6
Molecular Weight615.2 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC
InChIInChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1
InChIKeyQCEQYXWLRRDGDP-NWDSAUNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 193 Product Profile


Anticancer agent 193 (also designated compound D3-3) is a small-molecule inducer of ferritinophagy—a selective autophagic degradation of ferritin—that culminates in ferroptotic cell death [1]. Derived from structural modification of the natural alkaloid sinomenine, this synthetic compound bears the molecular formula C34H47ClN2O6 and a molecular weight of 615.20 g/mol, and is characterized as the first molecule definitively demonstrated to induce ferritinophagy in colorectal cancer models [1].

Why Anticancer Agent 193 Is Irreplaceable


Substituting Anticancer agent 193 with other ferroptosis inducers or structurally related sinomenine derivatives is scientifically inadvisable without explicit validation. Unlike classical ferroptosis activators (e.g., erastin, RSL3) that inhibit system xc⁻ or GPX4 directly, Anticancer agent 193 operates upstream via the NCOA4-mediated ferritinophagy pathway, releasing labile iron from ferritin stores [1]. Even close sinomenine analogs in the same synthetic series exhibited markedly divergent biological activity profiles [1]. Furthermore, the compound's concentration-dependent and time-dependent cytotoxicity in HCT-116 cells demonstrates a kinetic profile that cannot be assumed for other ferritinophagy modulators [1].

Anticancer Agent 193 Comparative Evidence


Time-Dependent Cytotoxicity in Colorectal Cancer Cells

Anticancer agent 193 exhibits a time-dependent increase in cytotoxic potency against HCT-116 colorectal cancer cells, with IC50 values decreasing from 15.06 μM at 12 hours to 5.87 μM at 48 hours [1]. This progressive cytotoxicity correlates with the accumulation of lipid ROS and ferrous iron release [1]. While cross-study comparisons require caution, this kinetic profile differs from the rapid, non-time-dependent cytotoxicity reported for the GPX4 inhibitor RSL3 (IC50 ~0.1–1 μM across multiple cell lines within 24 hours) [2].

Colorectal Cancer Cytotoxicity Ferritinophagy

Selectivity in Cancer vs Normal Cells

The original study demonstrated that Anticancer agent 193 (D3-3) exerts cytotoxic activity against HCT-116 colorectal cancer cells (IC50 11.18 μM at 24 h) [1]. While direct normal cell cytotoxicity data for D3-3 in the same assay system were not reported in the primary publication, this represents a known evidence gap [1]. In contrast, the structurally unrelated compound Antitumor agent-193 (CAS 102362-49-2; a bile acid derivative) has been explicitly shown to exhibit antitumor effects while lacking activity against the normal human lung fibroblast cell line MRC-5 [2]. Researchers must not assume that Anticancer agent 193 (D3-3) shares this selectivity profile without independent experimental verification.

Selectivity Toxicity Colorectal Cancer

LC3B-II and FTH1 Dual Marker Induction

Anticancer agent 193 (5–20 μM, 12 h) significantly increased the LC3B-II/LC3B-I ratio, a canonical marker of autophagosome formation, and concurrently enhanced expression of ferritin heavy chain (FTH1) protein in HCT-116 cells [1]. This dual marker signature—autophagy activation combined with ferritin upregulation—distinguishes D3-3 from non-ferritinophagic autophagy inducers (e.g., rapamycin, which activates autophagy but does not consistently upregulate FTH1) [2]. While rapamycin induces general autophagy (LC3B-II increase), it does not trigger the coordinated FTH1 elevation and subsequent ferritin degradation characteristic of ferritinophagy [2].

Autophagy Ferritinophagy Biomarker

In Vivo Tumor Inhibition in Xenograft Model

In female BALB/c nude mice bearing HCT-116 xenografts, Anticancer agent 193 administered intraperitoneally at 30–60 mg/kg daily for two weeks significantly inhibited tumor growth and promoted intratumoral lipid peroxidation [1]. This in vivo activity aligns with the compound's proposed ferritinophagy–ferroptosis mechanism. By contrast, the structurally related sinomenine parent compound exhibits only modest in vivo antitumor activity at comparable doses and lacks the ferritinophagy-inducing specificity of the D3-3 derivative [1].

Xenograft In Vivo Efficacy Lipid Peroxidation

Anticancer Agent 193 Research Applications


Ferritinophagy-Dependent Ferroptosis Mechanism

Utilize Anticancer agent 193 as a tool compound to activate NCOA4-mediated ferritinophagy and trigger ferroptosis in HCT-116 colorectal cancer models. The compound's dual induction of LC3B-II and FTH1 [1] provides a specific biochemical signature for validating ferritinophagy pathway engagement. Given the time-dependent cytotoxicity profile (IC50 15.06 μM at 12 h decreasing to 5.87 μM at 48 h) [1], experimental protocols should incorporate extended treatment durations to capture maximal ferroptotic response.

In Vivo Preclinical Validation in Xenografts

Employ Anticancer agent 193 at 30–60 mg/kg via intraperitoneal injection in HCT-116 xenograft-bearing BALB/c nude mice to assess tumor growth inhibition and intratumoral lipid peroxidation [1]. This application is suitable for proof-of-concept studies evaluating ferritinophagy induction as a therapeutic strategy against colorectal cancer. Researchers should note the absence of published normal tissue toxicity data in the primary study [1] and design appropriate safety assessments accordingly.

Comparison with Classical Ferroptosis Inducers

Design head-to-head comparative studies between Anticancer agent 193 and system xc⁻ inhibitors (e.g., erastin) or GPX4 inhibitors (e.g., RSL3) to delineate pathway-specific differences in ferroptotic cell death. The compound's distinct kinetic cytotoxicity profile [1] and unique FTH1 upregulation signature [1] enable researchers to differentiate ferritinophagy-mediated iron release from direct antioxidant system inhibition.

SAR Studies of Sinomenine Derivatives

Use Anticancer agent 193 (compound D3-3) as a benchmark ferritinophagy-inducing derivative in SAR campaigns exploring sinomenine modifications. The compound represents the most thoroughly characterized ferritinophagy inducer from this chemical series and can serve as a positive control for screening novel analogs with enhanced potency or selectivity profiles [1].

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